

What is the chemical structure of Hydroxy Tipelukast-d6?

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Compound of Interest

Compound Name: **Hydroxy Tipelukast-d6**

Cat. No.: **B12421969**

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An In-depth Technical Guide to **Hydroxy Tipelukast-d6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for **Hydroxy Tipelukast-d6**, a deuterated analog of a metabolite of Tipelukast. This information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Identity

Hydroxy Tipelukast-d6 is the deuterated form of Hydroxy Tipelukast, which is a metabolite of the drug candidate Tipelukast (also known as MN-001).^{[1][2][3]} The deuterium labeling is located on the propoxy linker of the molecule. Specifically, the six hydrogen atoms on the three carbon atoms of the propoxy group are replaced by deuterium atoms.^{[4][5]}

The chemical structure of **Hydroxy Tipelukast-d6** is as follows:

Chemical Name: 4-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid^[4]

IUPAC Name: 4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuterioproxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid^[6]

Image of the Chemical Structure:

Caption: Chemical structure of Hydroxy Tipelukast, the non-deuterated parent compound.

Physicochemical Data

The key physicochemical properties of **Hydroxy Tipelukast-d6** are summarized in the table below. This data is essential for analytical method development, particularly for mass spectrometry-based assays.

Property	Value	Reference
Molecular Formula	C29H34D6O7S	[4]
Molecular Weight	538.73 g/mol	[4]
CAS Number	1027597-04-1	[4]
Parent Compound (non-deuterated)	Hydroxy Tipelukast	[7][8]
Parent Molecular Formula	C29H40O7S	[7][8]

Experimental Context and Applications

Use in Research and Development

Deuterated standards like **Hydroxy Tipelukast-d6** are primarily synthesized for use as internal standards in analytical and clinical pharmacology studies. The incorporation of deuterium atoms results in a molecule that is chemically identical to the endogenous or parent compound but has a different mass. This mass difference allows for precise quantification in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathway Context

Hydroxy Tipelukast is a metabolite of Tipelukast, an investigational drug.[1][2] The metabolic process involves the hydroxylation of one of the acetyl groups of Tipelukast. The relationship between these compounds is illustrated below.



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Caption: Metabolic relationship between Tipelukast and its derivatives.

Synthesis and Characterization

General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **Hydroxy Tipelukast-d6** is not publicly available, the general approach for preparing deuterated analogs involves introducing deuterium atoms at specific positions in the molecule. For **Hydroxy Tipelukast-d6**, this would involve the use of a deuterated building block for the propoxy linker during the chemical synthesis.

Analytical Characterization

The identity and purity of **Hydroxy Tipelukast-d6** would be confirmed using a combination of analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the specific location of the deuterium atoms. The absence of proton signals in the d6-propoxy region of the ^1H NMR spectrum would be a key indicator.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry would provide an accurate mass measurement consistent with the molecular formula C₂₉H₃₄D₆O₇S.

No specific experimental data for these analyses are publicly available at this time.

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